Zanamivir-13C,15N2 is a chemically modified version of zanamivir, an antiviral agent primarily used for treating influenza A and B viruses. This compound is isotopically labeled with carbon-13 and nitrogen-15, enhancing its utility in scientific research, particularly in mass spectrometry applications for quantifying zanamivir levels in biological samples. The isotopic labeling allows researchers to trace the compound's metabolism and interactions within biological systems more precisely, distinguishing between labeled and unlabeled forms of zanamivir .
Zanamivir-13C,15N2 is classified as an antiviral drug and specifically acts as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the release of new viral particles from infected cells. By inhibiting this enzyme, zanamivir-13C,15N2 effectively reduces the spread of influenza viruses within the host. The compound is synthesized from zanamivir through methods that incorporate stable isotopes during production .
The synthesis of zanamivir-13C,15N2 involves several key steps:
The industrial production of this compound mirrors these laboratory methods but is scaled up to meet commercial demands while maintaining stringent quality control measures.
Zanamivir-13C,15N2 retains the core structure of zanamivir but includes specific isotopic substitutions. Its molecular formula is represented as , with a molecular weight of approximately 335.29 g/mol. The structural representation includes hydroxyl groups and a sialic acid analog backbone that facilitates its function as a neuraminidase inhibitor .
The isotopic labeling enhances its detection in analytical methods, making it a valuable tool in pharmacokinetic studies.
Zanamivir-13C,15N2 can participate in various chemical reactions:
Common reagents include:
The conditions for these reactions vary based on desired outcomes but typically involve specific temperatures, solvents, and catalysts .
The products formed depend on specific reaction conditions. For instance:
Zanamivir-13C,15N2 functions similarly to zanamivir by inhibiting the neuraminidase enzyme. This inhibition prevents the release of newly formed influenza virus particles from infected cells. By binding to the active site of neuraminidase, zanamivir-13C,15N2 effectively blocks the enzyme's activity, thereby limiting viral spread within the host organism .
Zanamivir-13C,15N2 has several significant applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3